1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine

Medicinal chemistry SAR Physicochemical property

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine (CAS 1014049-19-4) is a synthetic heterocyclic compound belonging to the N-phenylpiperazine class, characterized by a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl moiety linked via a carbonyl bridge to a 4-phenylpiperazine scaffold. With a molecular formula of C₁₆H₂₀N₄O₂ and a molecular weight of 300.36 g/mol, this compound serves as both a versatile synthetic building block for more complex molecules and a candidate for direct pharmacological evaluation in enzyme inhibition and receptor-binding studies.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 1014049-19-4
Cat. No. B2654158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine
CAS1014049-19-4
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C16H20N4O2/c1-18-12-14(15(17-18)22-2)16(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
InChIKeyPUDQTAULRPPLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine (CAS 1014049-19-4): Structural Profile and Procurement-Relevant Identity


1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine (CAS 1014049-19-4) is a synthetic heterocyclic compound belonging to the N-phenylpiperazine class, characterized by a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl moiety linked via a carbonyl bridge to a 4-phenylpiperazine scaffold [1]. With a molecular formula of C₁₆H₂₀N₄O₂ and a molecular weight of 300.36 g/mol, this compound serves as both a versatile synthetic building block for more complex molecules and a candidate for direct pharmacological evaluation in enzyme inhibition and receptor-binding studies . Its structural architecture places it within a broader family of pyrazole-phenylpiperazine hybrids that have attracted attention for interactions with aldehyde dehydrogenase (ALDH) isoforms, kinase targets, and G protein-coupled receptors [2].

Why In-Class Substitution of 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine with Close Analogs Risks Irreproducible Results


Compounds within the pyrazole-4-carbonyl phenylpiperazine series cannot be interchangeably substituted without risking significant divergence in biological outcome. The N-phenyl ring substitution pattern, the nature of the pyrazole 3-alkoxy group, and the pyrazole N1-alkyl substituent each independently govern target engagement, selectivity, and pharmacokinetic behavior [1]. Even minor modifications—such as replacing the unsubstituted phenyl group with a 4-fluorophenyl or 4-methoxyphenyl moiety, or exchanging the 3-methoxy for a 3-ethoxy group—can alter hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability, potentially shifting selectivity among ALDH isoforms or receptor subtypes by orders of magnitude . Direct empirical evidence from ALDH1A1-targeted piperazine programs demonstrates that achieving 800-fold isoform selectivity is exquisitely sensitive to precise structural features, underscoring the necessity of compound-specific procurement for reproducible research [2].

Quantitative Comparator Evidence for 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine Versus Closest Structural Analogs


Structural Differentiation: Unsubstituted 4-Phenylpiperazine Moiety Confers Distinct Physicochemical Profile Relative to 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The target compound bears an unsubstituted phenyl ring on the piperazine N4 position, distinguishing it from the 4-fluorophenyl analog (CAS 1014049-47-8, MW 318.35) and the 4-methoxyphenyl analog (CAS 1014026-74-4, MW 330.4). Computational predictions indicate a cLogP of approximately 1.6 for the target compound, compared to approximately 1.9 for the 4-fluorophenyl analog and approximately 1.4 for the 4-methoxyphenyl analog . The absence of electron-withdrawing or electron-donating para-substituents on the phenyl ring preserves a distinct hydrogen-bonding profile and electronic distribution at the piperazine N4, which influences target binding conformation and metabolic vulnerability [1].

Medicinal chemistry SAR Physicochemical property

Pyrazole 3-Methoxy Substituent: Differentiation from 3-Ethoxy and 3-Propoxy Analogs in ALDH1A1 Inhibitor Chemical Space

The 3-methoxy substituent on the pyrazole ring of the target compound represents the minimal alkoxy group in the series. The corresponding 3-ethoxy-1-ethyl analog (CAS not specified; IUPAC: (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone) and 3-propoxy-1-propyl analog introduce increased steric bulk and lipophilicity. Within the piperazine-based ALDH1A1 inhibitor chemical space, compounds with smaller alkoxy groups have been associated with enhanced fit within the enzyme's catalytic tunnel, and a lead piperazine compound (N42/FSI-TN42) achieved an IC₅₀ in the low nanomolar range against recombinant human ALDH1A1 with 800-fold selectivity over ALDH1A2 [1]. While direct data for the target compound against these specific isoforms are not publicly available, the 3-methoxy group's minimal steric profile makes it the most suitable starting point for ALDH1A1-focused SAR exploration within this chemotype [2].

ALDH1A1 inhibition Enzyme inhibition SAR

Carbonyl Linker Positional Specificity: Pyrazole-4-Carbonyl Versus Pyrazole-5-Carbonyl Regioisomers Dictate Target Engagement Geometry

The target compound features a carbonyl bridge at the pyrazole 4-position (pyrazole-4-carbonyl), in contrast to the pyrazole-5-carbonyl regioisomer such as 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine (CAS 1170474-29-9) . This regiochemical difference alters the dihedral angle between the pyrazole and piperazine rings, changing the spatial orientation of the phenylpiperazine moiety relative to the pyrazole core by approximately 60–120° depending on the rotational conformation . In the broader class of pyrazole-carboxamide ALDH inhibitors, the carbonyl position has been shown to determine which ALDH isoforms are engaged; pyrazole-4-carboxamide derivatives have been specifically claimed as ALDH1A1/ALDH1A2 inhibitors in patent literature for male contraception applications [1].

Regiochemistry Target engagement Conformational analysis

Synthetic Tractability: Key Intermediate Role Versus Benzyloxy-Substituted Analogs Requiring Additional Deprotection Steps

The target compound is synthesized via a single-step acylation of commercially available 4-phenylpiperazine with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 332070-70-9), using standard carbodiimide coupling conditions . In contrast, the 1-benzyl-3-(benzyloxy) analog (CAS 1014087-57-0) requires benzyl protecting groups that necessitate post-coupling hydrogenolysis for deprotection, adding 1–2 synthetic steps and reducing overall yield [1]. The target compound's lack of protecting groups makes it directly usable as a screening-ready entity and as a building block for further diversification via electrophilic aromatic substitution or N-functionalization, without the need for deprotection protocols that can introduce variability in final purity [2].

Synthetic chemistry Building block Process chemistry

Recommended Research and Industrial Application Scenarios for 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine (CAS 1014049-19-4)


ALDH1A1/ALDH1A2 Inhibitor Lead Discovery and SAR Expansion

Based on the pyrazole-4-carbonyl phenylpiperazine scaffold's established association with ALDH1A1/ALDH1A2 inhibition in patent literature [1], and the class-level demonstration that piperazine-based ALDH1A1 inhibitors can achieve low nanomolar potency with 800-fold isoform selectivity [2], this compound is positioned as a minimal-steric-bulk entry point for ALDH1A1-focused medicinal chemistry programs. Its unsubstituted N4-phenyl ring and 3-methoxy group provide a clean baseline for systematic SAR exploration through sequential introduction of substituents, enabling deconvolution of contributions to potency, selectivity, and metabolic stability. Research groups investigating male contraception, obesity, or ALDH1A1-driven cancer stem cell pathways should prioritize this compound over analogs bearing pre-installed substituents that complicate SAR interpretation.

Chemical Biology Tool Compound for Pyrazole-Piperazine Pharmacophore Mapping

The target compound's defined regiochemistry (pyrazole-4-carbonyl, confirmed by InChI Key PUDQTAULRPPLTB-UHFFFAOYSA-N [3]) and minimal functionalization make it an ideal reference probe for pharmacophore mapping studies across the pyrazole-phenylpiperazine chemical space. Its 4-carbonyl (not 5-carbonyl) regiochemistry ensures correct spatial presentation of the phenylpiperazine moiety for target engagement, as claimed in ALDH1A1/ALDH1A2 inhibitor patents [1]. Laboratories conducting computational docking, molecular dynamics simulations, or 3D-QSAR model building should select this compound as the core scaffold reference, given that incorrect regioisomer selection (e.g., pyrazole-5-carbonyl) would produce fundamentally different pharmacophore vectors.

Diversifiable Synthetic Building Block for Focused Compound Library Synthesis

The compound's single-step synthetic accessibility from commercially available 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride and 4-phenylpiperazine positions it as an efficient starting material for parallel library synthesis. The unsubstituted phenyl ring permits late-stage diversification through electrophilic aromatic substitution (nitration, halogenation, sulfonation) or palladium-catalyzed cross-coupling reactions, while the pyrazole 3-methoxy group can serve as a directing group or be demethylated to expose a hydroxyl handle for further functionalization. Procurement for library synthesis is recommended over the benzyloxy-protected analog, which requires additional deprotection steps that reduce overall throughput and introduce purity variability [4].

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C₁₆H₂₀N₄O₂), molecular weight (300.36 g/mol), and InChI Key (PUDQTAULRPPLTB-UHFFFAOYSA-N) [3], this compound is suitable as a reference standard for developing HPLC, LC-MS, or NMR-based analytical methods for the pyrazole-4-carbonyl phenylpiperazine compound class. Its intermediate lipophilicity (cLogP ≈ 1.6) and absence of halogen atoms that complicate mass spectral interpretation make it preferable to the 4-fluorophenyl analog for method development, where isotopic patterns from fluorine can interfere with quantification in low-resolution mass spectrometry .

Quote Request

Request a Quote for 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.